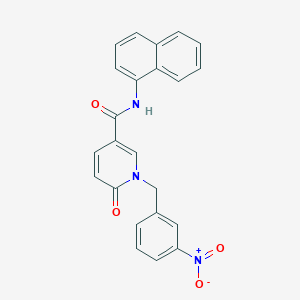

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, also known as NNC 55-0396, is a chemical compound that has been extensively researched for its potential use in the field of neuroscience. It is a selective antagonist of the L-type voltage-gated calcium channels and has been shown to have a range of effects on neuronal function and behavior.

Applications De Recherche Scientifique

Fluorescent Chemodosimeter for Metal Ion Detection

A compound featuring two naphthalene units, closely related to the target molecule, has been developed as a highly selective and sensitive fluorescent chemodosimeter for Zn2+ ions. This chemodosimeter exhibits remarkable selectivity against a wide range of metal ions, utilizing fluorescence changes for detection, with sensitivity reaching 10^-7 M. Furthermore, the compound's fluorescent response to Zn2+ and triethylamine has been exploited to construct an AND logic gate at the molecular level, demonstrating its potential in molecular electronics and sensing applications (Azadbakht & Keypour, 2012).

Photocleavable Protecting Group for Carboxylic Acids

Another related compound, 2-nitro-3-naphthalenemethanol (NNM), has been identified as an efficient photocleavable protecting group for carboxylic acids. NNM outperforms traditional 2-nitrobenzyl chromophores by being photoactivatable at 380 nm in aqueous medium, leading to almost quantitative yield of photorelease of carboxylic acids. This property makes NNM and similar compounds invaluable in synthetic chemistry and biochemistry, where precise control over the release of functional groups is required (Singh & Khade, 2005).

Nitroaromatic Compound Detection

Zinc coordination polymers incorporating naphthalene diimide (NDI) derivatives, which share structural motifs with the target compound, have been synthesized and shown to act as efficient fluorescent sensors for the detection of explosive nitroaromatic compounds. These polymers exhibit strong blue fluorescence, which is significantly quenched in the presence of electron-deficient nitroaromatics, allowing for the highly selective and sensitive detection of these compounds. The sensing mechanism is predominantly attributed to a photoinduced electron transfer process, highlighting the potential of such materials in security and environmental monitoring (Tsai, Li, & Wu, 2018).

Propriétés

IUPAC Name |

N-naphthalen-1-yl-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17N3O4/c27-22-12-11-18(15-25(22)14-16-5-3-8-19(13-16)26(29)30)23(28)24-21-10-4-7-17-6-1-2-9-20(17)21/h1-13,15H,14H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUISVKFDKMMUNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C(=O)C=C3)CC4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] (E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B2888505.png)

![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-methoxyphenyl)sulfonyl)propan-1-one](/img/structure/B2888511.png)

![2-Ethyl-6-(2-fluorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2888512.png)

![(E)-3-(4-bromo-3-methylanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2888514.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2888518.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone](/img/structure/B2888519.png)

![6-(isopropylthio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2888522.png)

![N-(4-(benzyloxy)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2888524.png)